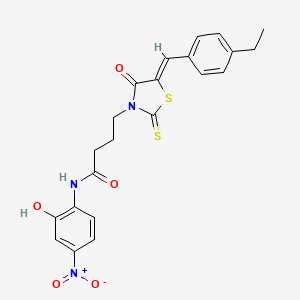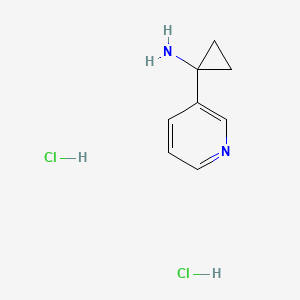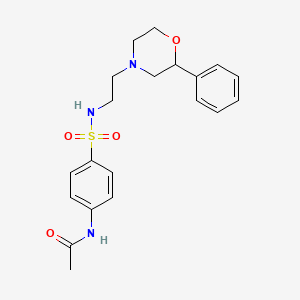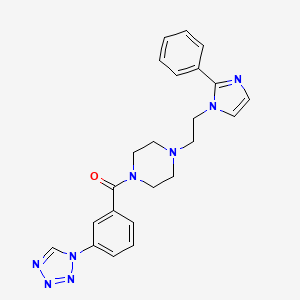
(3-(1H-tetrazol-1-il)fenil)(4-(2-(2-fenil-1H-imidazol-1-il)etil)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is an intriguing compound featuring a tetrazole ring and an imidazole ring. Its complex structure allows it to interact in unique ways in chemical and biological systems, making it a compound of great interest in various fields of research.
Aplicaciones Científicas De Investigación
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone has a wide range of applications:
Chemistry: : Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: : Studied for its interactions with proteins and enzymes, often used in binding studies.
Medicine: : Explored for its potential as a pharmaceutical agent, particularly for its potential antimicrobial and antifungal activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing (3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone typically involves a multi-step process. Key steps include:
Formation of the tetrazole ring: : This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Imidazole ring formation: : This often involves the cyclization of a precursor compound in the presence of an acid catalyst.
Coupling reactions: : The formation of the final product can be achieved through coupling the two heterocyclic rings with a piperazine derivative under appropriate conditions, often involving the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production would likely follow a scaled-up version of the synthetic route, optimized for yield and efficiency. This could involve high-throughput synthesis with automation and continuous flow chemistry to ensure consistent product quality and purity.
Análisis De Reacciones Químicas
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone undergoes various types of chemical reactions:
Oxidation: : Can be oxidized to form different products, depending on the oxidizing agent and conditions.
Reduction: : May be reduced under specific conditions to yield simpler compounds.
Substitution: : The tetrazole and imidazole rings can undergo nucleophilic or electrophilic substitution reactions.
Hydrolysis: : The compound may be hydrolyzed under acidic or basic conditions, leading to the cleavage of the methanone linkage.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and strong acids or bases for hydrolysis. Major products from these reactions depend on the specific conditions but often include simplified versions of the original molecule or completely different structural motifs.
Mecanismo De Acción
The compound's effects stem from its ability to interact with various molecular targets, primarily through its heterocyclic rings. It can form hydrogen bonds, coordinate to metal ions, and engage in pi-stacking interactions. These interactions modulate biological pathways, particularly those involving enzymes and receptors, leading to its observed effects.
Comparación Con Compuestos Similares
Comparing (3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone with similar compounds, such as:
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-pyridyl)ethyl)piperazin-1-yl)methanone: : The replacement of the phenyl-imidazole moiety with a phenyl-pyridine changes the compound's binding properties and biological activity.
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-thiazolyl)ethyl)piperazin-1-yl)methanone: : The presence of a thiazole ring introduces sulfur into the structure, potentially altering its reactivity and interactions.
By comparing these, we can highlight the unique interactions and applications of our main compound, (3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone. It stands out due to its specific structural features and the resulting biological activity.
Propiedades
IUPAC Name |
[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N8O/c32-23(20-7-4-8-21(17-20)31-18-25-26-27-31)30-15-12-28(13-16-30)11-14-29-10-9-24-22(29)19-5-2-1-3-6-19/h1-10,17-18H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSRUCQSLVLYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Chlorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2431188.png)
![ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE](/img/structure/B2431191.png)
![1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-4-PHENYLBUTANE-1,4-DIONE](/img/structure/B2431192.png)
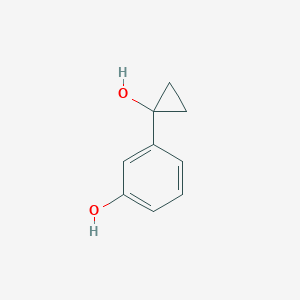
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2431197.png)
![Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride](/img/structure/B2431198.png)
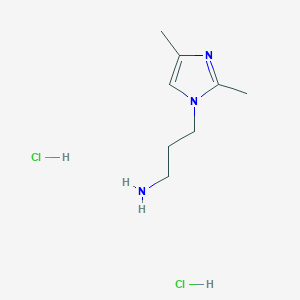
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2431203.png)

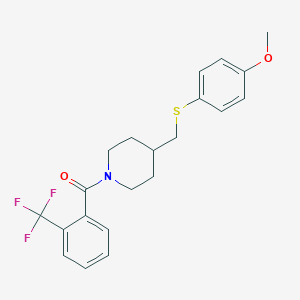
![2-((4-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431207.png)
